molecular formula C10H16N10 B13743875 1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-butanediyl)bis- CAS No. 4341-27-9

1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-butanediyl)bis-

Cat. No.: B13743875
CAS No.: 4341-27-9
M. Wt: 276.30 g/mol
InChI Key: VVYBFJSLGGZKFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Symmetrical Triazine Route: One of the primary methods for synthesizing 6,6’-(Butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine) involves the reaction of symmetrical triazine compounds with 1,4-dihalobutane.

    Azide-Alkylation Route: Another method involves the reaction of 1,4-diazidobutane with cyanuric acid under basic conditions.

Industrial Production Methods

Industrial production of this compound often employs the symmetrical triazine route due to its scalability and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high purity and yield .

Mechanism of Action

The mechanism by which 6,6’-(Butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine) exerts its effects is primarily through its interaction with specific molecular targets. The triazine rings can form strong hydrogen bonds and π-π interactions with various substrates, facilitating catalytic and binding processes . Additionally, the compound can interact with cellular components, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-(Butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine) is unique due to its butane-1,4-diyl linker, which provides additional flexibility and reactivity compared to other triazine derivatives. This structural feature enhances its applicability in various fields, making it a versatile compound for scientific research and industrial applications .

Properties

CAS No.

4341-27-9

Molecular Formula

C10H16N10

Molecular Weight

276.30 g/mol

IUPAC Name

6-[4-(4,6-diamino-1,3,5-triazin-2-yl)butyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H16N10/c11-7-15-5(16-8(12)19-7)3-1-2-4-6-17-9(13)20-10(14)18-6/h1-4H2,(H4,11,12,15,16,19)(H4,13,14,17,18,20)

InChI Key

VVYBFJSLGGZKFD-UHFFFAOYSA-N

Canonical SMILES

C(CCC1=NC(=NC(=N1)N)N)CC2=NC(=NC(=N2)N)N

Origin of Product

United States

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